molecular formula C23H29ClN2O2 B11323839 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11323839
M. Wt: 400.9 g/mol
InChI Key: GBEJYVRGBWUGOS-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring, a chlorophenyl group, and a methylphenoxy acetamide moiety. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorophenylacetonitrile with azepane under controlled conditions to form an intermediate. This intermediate is then reacted with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cell membrane integrity and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • N-phenylacetamide sulphonamides
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H29ClN2O2/c1-18-10-12-19(13-11-18)28-17-23(27)25-16-22(20-8-4-5-9-21(20)24)26-14-6-2-3-7-15-26/h4-5,8-13,22H,2-3,6-7,14-17H2,1H3,(H,25,27)

InChI Key

GBEJYVRGBWUGOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3

Origin of Product

United States

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